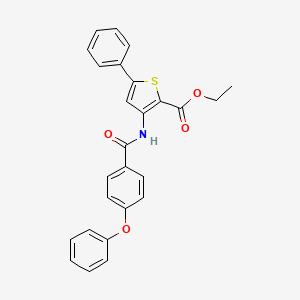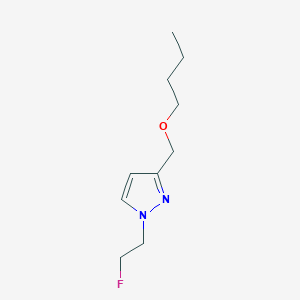
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
生化学的および生理学的効果
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have a low toxicity profile in animal studies.
実験室実験の利点と制限
One advantage of using 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its potential as a treatment for cancer. It has been found to have antitumor activity and has been investigated as a potential treatment for various types of cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a treatment.
将来の方向性
There are several future directions for research on 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One direction is to further investigate its mechanism of action and optimize its use as a treatment for cancer. Another direction is to explore its potential as a radiotracer for PET imaging. Additionally, further studies are needed to fully understand its toxicity profile and potential side effects.
合成法
The synthesis of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been achieved using various methods. One of the most common methods involves the reaction of 2-fluoroethylamine with 1-(bromomethyl)-3-chloropropane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.
科学的研究の応用
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been studied for its potential applications in medicine. It has been found to have antitumor activity and has been investigated as a potential treatment for cancer. It has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
特性
IUPAC Name |
3-(butoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-2-3-8-14-9-10-4-6-13(12-10)7-5-11/h4,6H,2-3,5,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYPOIWXBSSWPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2405800.png)
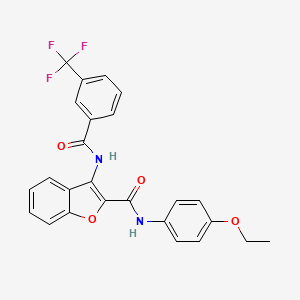
![3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2405803.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2405804.png)
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)
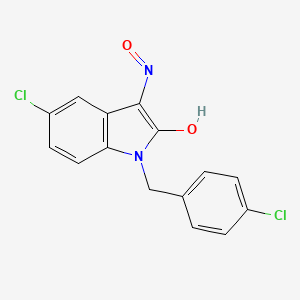
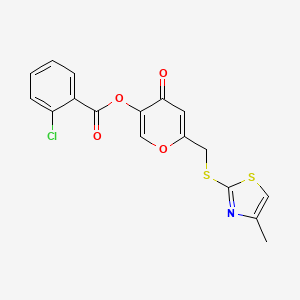
![3-(4-Bromophenyl)-8-(2-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2405811.png)
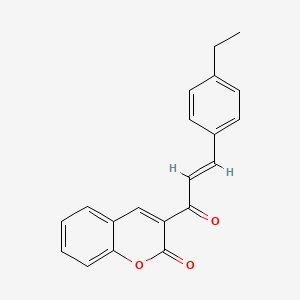
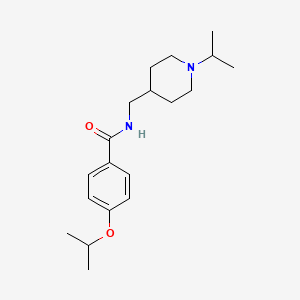
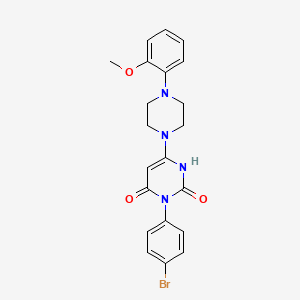
![N-[2-(2-methyl-1-indolyl)ethyl]benzamide](/img/structure/B2405816.png)
![2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2405818.png)
